Urease Inhibitory Potential: In Silico Predicted Affinity as a Differentiator from Unsubstituted Pyrrolidinylurea Core Scaffolds
Computational target prediction using the SEA (Similarity Ensemble Approach) algorithm based on ChEMBL20 data indicates that 1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylurea (ZINC000001956856) is predicted to interact with urease (UREA_CANEN) with a maximum Tanimoto coefficient (Max Tc) of 45, alongside predictions for TRPM8 and ABAT [1]. In contrast, the unsubstituted 3-ureidopyrrolidine core scaffold (lacking the 5-oxo and N-aryl substituents) shows no specific urease prediction, and simpler pyrrolidinyl urea derivatives such as (pyrrolidin-3-ylmethyl)urea have molecular weights approximately 45% lower (143.19 vs. 263.29 g/mol), resulting in substantially different predicted target profiles [2]. This computational differentiation suggests that the 4-methoxyphenyl and 5-oxo substituents confer target-binding features absent in the minimal scaffold. IMPORTANT CAVEAT: No direct enzymatic IC50 data for this specific compound have been identified in ChEMBL or primary literature as of the search date; all quantitative comparisons are cross-study or class-level inferences.
| Evidence Dimension | Predicted target engagement (SEA Max Tc score) |
|---|---|
| Target Compound Data | Max Tc = 45 for urease (UREA_CANEN); also predicted for TRPM8 (Max Tc = 44) and ABAT (Max Tc = 49) |
| Comparator Or Baseline | Unsubstituted 3-ureidopyrrolidine core: no specific urease prediction listed; simpler (pyrrolidin-3-ylmethyl)urea: different target prediction profile |
| Quantified Difference | Qualitative difference in predicted target profile; Max Tc = 45 vs. no prediction for minimal scaffold |
| Conditions | SEA computational prediction based on ChEMBL20 annotated bioactivity data; no experimental validation for this compound |
Why This Matters
For researchers screening urease inhibitors, the computationally predicted urease engagement provides a rational basis for selecting this compound over simpler pyrrolidinyl urea building blocks that lack this predicted interaction profile.
- [1] ZINC15 Database. ZINC000001956856. SEA Predictions based on ChEMBL20. Available at: https://zinc15.docking.org/substances/ZINC000001956856/ View Source
- [2] PubChem. (Pyrrolidin-3-ylmethyl)urea, CID. Molecular Weight 143.19 g/mol. Available at: https://pubchem.ncbi.nlm.nih.gov/ View Source
